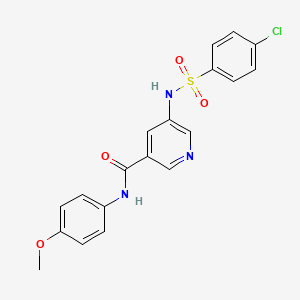

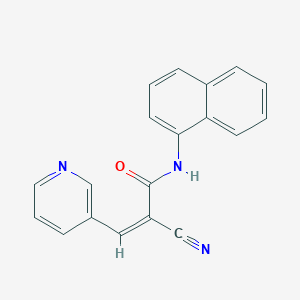

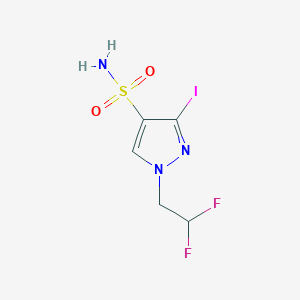

![molecular formula C16H13FN2O2 B2861046 N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-19-3](/img/structure/B2861046.png)

N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound that contains a pyridine and a furo ring, which are common structures in many pharmaceuticals . The compound also includes a carboxamide group, which is a feature of many bioactive compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as pyrazinamide analogues, have been synthesized using the Yamaguchi reaction . This involves the reaction of pyrazine-2-carboxylic acids with various amines in the presence of a Yamaguchi reagent and 4-dimethylaminopyridine .科学的研究の応用

Chemical Modification for Enhanced Biological Activity Research has explored chemical modifications to optimize the biological properties of compounds related to N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide. For instance, the modification of pyridine moieties by displacing a methyl group has been considered a potential strategy to enhance analgesic properties. This approach is highlighted in studies where para-substituted derivatives showed increased biological activity, suggesting potential for new analgesic development (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

HIV Integrase Inhibitors In the context of HIV treatment, compounds structurally related to this compound have been investigated for their inhibitory effects on HIV integrase. Notably, studies on dihydroxypyrimidine-4-carboxamides have reported potent inhibition of the HIV-integrase-catalyzed strand transfer process, showing promise as antiviral agents with favorable pharmacokinetic properties in preclinical species (Pace et al., 2007).

Met Kinase Inhibitor Development The discovery of selective Met kinase inhibitors has been supported by the use of compounds similar to this compound. These studies have led to the identification of potent inhibitors with improved aqueous solubility and kinase selectivity, offering insights into the development of treatments for cancers driven by Met kinase dysregulation (Schroeder et al., 2009).

Antimicrobial Activity against Mycobacterium tuberculosis Research on ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates has uncovered promising compounds like ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, demonstrating significant activity against Mycobacterium tuberculosis. This highlights potential pathways for developing new antimicrobial agents (Jeankumar et al., 2013).

Catalytic Activity in Organic Synthesis The exploration of catalytic activities has also been a significant application area, where compounds related to this compound have been utilized as catalysts for various reactions. This includes the transfer hydrogenation of ketones using CO2 as a C1 building block, showcasing the role of these compounds in facilitating environmentally friendly chemical synthesis processes (Yang et al., 2015).

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Mode of Action

Similar compounds, such as synthetic cannabinoid receptor agonists (scras), have been found to potently activate cannabinoid type 1 and type 2 receptors (cb1 and cb2, respectively) . The activation of these receptors contributes to the psychoactivity of these substances .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to possess various biological activities, affecting a wide range of biochemical pathways .

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

特性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2/c1-10-2-7-14-13(19-10)8-15(21-14)16(20)18-9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFZTFDWOYWWCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

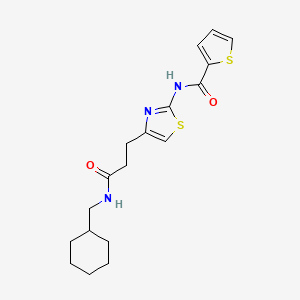

![Tert-butyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B2860963.png)

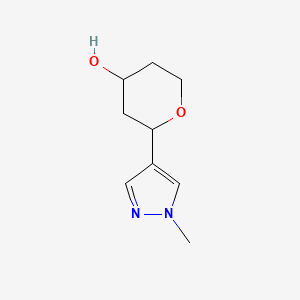

![2-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2860968.png)

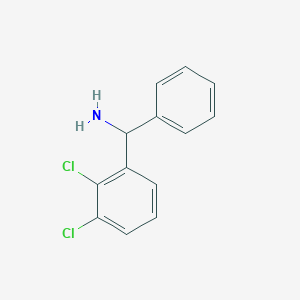

![N-cyclohexyl-2-(1-ethyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetamide](/img/structure/B2860969.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2860971.png)

![tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B2860973.png)